tert-butyl N-[(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)methyl]carbamate
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Description
“tert-butyl N-[(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)methyl]carbamate” is a chemical compound with the molecular formula C10H19NO5S . It has a molecular weight of 265.33 . This compound is available in the form of a powder .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H19NO5S/c1-9(2,3)16-8(12)11-6-10(13)4-5-17(14,15)7-10/h13H,4-7H2,1-3H3,(H,11,12) .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight (265.33), its physical form (powder), and its IUPAC name .
Scientific Research Applications
Comparative Cytotoxicity and Environmental Toxicology
The study of tert-butyl derivatives, such as terbucarb, highlights the comparative toxic effects and environmental impact of various chemical compounds. Terbucarb, developed as an insecticide and herbicide, showcases the potential environmental and biological interactions of tert-butyl N-[(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)methyl]carbamate derivatives. Understanding these effects is crucial for assessing the safety and ecological consequences of chemical applications in agriculture and industry (Nakagawa, Yaguchi, & Suzuki, 1994).
Enantioselective Synthesis and Organic Chemistry
The this compound framework serves as a pivotal intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This application demonstrates the compound's significance in the field of organic synthesis, providing pathways to complex molecular structures essential for biological research and pharmaceutical development (Ober, Marsch, Harms, & Carell, 2004).
Metabolism and Toxicological Studies
Research into the metabolism of tert-butylphenyl N-methylcarbamate in insects and mice sheds light on the metabolic pathways and toxicological profiles of tert-butyl carbamate derivatives. These studies are foundational for understanding the biochemical interactions and potential health impacts of these compounds on living organisms (Douch & Smith, 1971).
Advanced Organic Synthesis Techniques
The synthesis of α-aminated methyllithium via DTBB-catalyzed lithiation of N-(chloromethyl) carbamate exemplifies innovative approaches to organic synthesis using this compound derivatives. These methodologies enhance the toolkit of synthetic chemists, enabling the creation of complex molecules for research and drug development (Ortiz, Guijarro, & Yus, 1999).
Development of New Antioxidants
The design and synthesis of new antioxidants incorporating tert-butyl carbamate motifs illustrate the compound's utility in creating molecules with significant potential to protect against oxidative stress. This research not only advances our understanding of antioxidant mechanisms but also opens avenues for the development of novel protective agents against degenerative diseases (Pan, Liu, & Lau, 1998).
Properties
IUPAC Name |
tert-butyl N-[(3-hydroxy-1,1-dioxothiolan-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5S/c1-9(2,3)16-8(12)11-6-10(13)4-5-17(14,15)7-10/h13H,4-7H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVFPDKVAGJDQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCS(=O)(=O)C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.